s49076 - 1265965-22-7

s49076

Catalog Number: EVT-280784
CAS Number: 1265965-22-7
Molecular Formula: C22H22N4O4S
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,4-Thiazolidinedione, 3-((2,3-dihydro-3-((4-(4-morpholinylmethyl)-1H-pyrrol-2-yl)methylene)-2-oxo-1H-indol-5-yl)methyl)-, more commonly referred to as S49076, is a small molecule classified as a multi-target tyrosine kinase inhibitor (TKI). It acts as an ATP-competitive inhibitor, primarily targeting the receptor tyrosine kinases MET, AXL, and FGFR1-3. [, , ] These kinases are implicated in various cellular processes, including growth, survival, migration, and angiogenesis, and their dysregulation is often associated with tumor progression, metastasis, and resistance to existing cancer therapies. [, , , ]

S49076 has emerged as a promising anticancer agent in preclinical research, demonstrating significant activity against a range of tumor types, both in vitro and in vivo. [, , , , , ] It holds particular interest in addressing acquired resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC), where aberrant activity of MET, AXL, and FGFRs is frequently observed. [, , ]

Mechanism of Action

Direct Kinase Inhibition:

  • S49076 acts as an ATP-competitive inhibitor, binding to the ATP-binding site of target kinases, including MET, AXL, and FGFR1-3. [, , , , ] This binding prevents ATP from binding and subsequently blocks kinase activity.
  • By inhibiting these kinases, S49076 disrupts downstream signaling cascades responsible for cell proliferation, survival, migration, and angiogenesis. [, , , ] For instance, it effectively inhibits MET-driven migration in lung carcinoma cells and FGFR2-dependent proliferation in gastric cancer cells. []

Indirect Effects:

  • In addition to its direct kinase-inhibitory activity, S49076 also demonstrates the ability to inhibit Aurora B kinase at clinically relevant concentrations. [, ] This inhibition is particularly notable in non-MET-dependent cell lines, where it contributes to the drug's antiproliferative and anti-clonogenic effects. []
  • Moreover, S49076 modulates molecular pathways involved in the cellular response to radiation, such as the p53 and ATM pathways, leading to enhanced radiosensitization. [] This suggests its potential as a radiosensitizer, improving the efficacy of radiotherapy.

Impact on Acquired Resistance:

  • Notably, S49076 shows promise in overcoming acquired resistance to EGFR inhibitors, particularly in NSCLC patients whose tumors do not harbor the T790M mutation. [, , , ] This resistance often involves upregulation of MET, AXL, or FGFRs, making these kinases attractive targets for therapeutic intervention.
Physical and Chemical Properties Analysis
  • Solubility: The presence of the morpholine ring in its structure suggests a degree of water solubility, supported by its formulation for oral administration in preclinical studies. [, ]
Applications

Targeting MET-Dependent and MET-Independent Cancers:

  • Gastric Cancer: S49076 effectively inhibits the proliferation of MET- and FGFR2-dependent gastric cancer cells in vitro and demonstrates significant tumor growth inhibition in vivo models. [, , ]
  • Lung Cancer: The compound exhibits substantial activity against both MET-dependent and MET-independent lung cancer cell lines. [, , , ] It is particularly promising in cases where resistance to EGFR inhibitors has emerged, especially in the absence of the T790M mutation. [, , , , ]
  • Glioblastoma: S49076 demonstrates potent antitumor activity against MET-dependent glioblastoma models. [, ] Clinical trials are currently investigating its efficacy in combination with bevacizumab for recurrent glioblastoma. []
  • Hepatocellular Carcinoma: Preclinical studies indicate that S49076 inhibits the growth of hepatocellular carcinoma cells, showing potential as a therapeutic option for this challenging cancer type. []
  • Colon Cancer: In combination with bevacizumab, S49076 demonstrates near-complete tumor growth inhibition in colon carcinoma xenograft models. [] Furthermore, it shows efficacy as a single agent in bevacizumab-resistant tumors. []

Enhancing Radiotherapy Response:

  • S49076 acts as a potent radiosensitizer, significantly enhancing the antitumor efficacy of radiotherapy in both MET-dependent and MET-independent tumor models. [, , ] This synergistic effect has been observed in subcutaneous and orthotopic tumor models of lung cancer. [, ]

Overcoming Acquired Resistance to EGFR Inhibitors:

  • A major application of S49076 lies in its potential to overcome acquired resistance to EGFR inhibitors in NSCLC patients, particularly those without the T790M mutation. [, , , , ] By targeting MET, AXL, and FGFRs, S49076 provides a strategy to address resistance mechanisms often associated with upregulation of these kinases.

Safety and Hazards

Future Directions

Clinical Development and Evaluation:

  • Continued evaluation of S49076 in clinical trials is crucial to determine its safety, efficacy, and optimal dosing strategies in humans. Ongoing trials are investigating its use in combination with gefitinib for EGFR TKI-resistant NSCLC [, , , ] and with bevacizumab for recurrent glioblastoma. []

Biomarker Development and Patient Stratification:

  • Identifying predictive biomarkers of response to S49076 will be crucial for selecting patients most likely to benefit from treatment. This may involve analyzing the expression levels, activation status, and mutational profiles of MET, AXL, and FGFRs in tumor tissues. [, ]

Investigating Potential Off-Target Effects:

  • As S49076 exhibits inhibitory activity against Aurora B kinase, a more comprehensive understanding of its potential off-target effects is necessary. [, , , ] This includes evaluating both its short-term and long-term safety profile in preclinical and clinical settings.

Gefitinib

Relevance: Several studies have investigated the combination of S49076 with gefitinib in NSCLC patients, particularly those who have developed resistance to EGFR tyrosine kinase inhibitors (TKIs) and exhibit MET/AXL dysregulation. [, , , ] These studies suggest that S49076 may help overcome resistance to gefitinib in these patients by inhibiting alternative signaling pathways mediated by MET, AXL, and FGFR.

Erlotinib

Relevance: Research has demonstrated that AXL overexpression is a common mechanism of resistance to EGFR inhibitors like erlotinib and gefitinib. [] S49076, through its inhibition of AXL, displays promising preclinical activity against EGFR-mutated cell lines that have developed resistance to erlotinib and lack the T790M mutation. [] This highlights the potential of S49076 to combat acquired resistance to EGFR inhibitors.

AZD9291 (Osimertinib)

Relevance: Studies have explored the activity of S49076 in cell lines with acquired resistance to various EGFR TKIs, including AZD9291. [] Findings indicate that S49076 demonstrates significant activity against cell lines resistant to AZD9291 that have lost the T790M mutation and overexpress AXL. [] This suggests a potential role for S49076 in addressing resistance mechanisms beyond the T790M mutation.

Capmatinib

Relevance: A study directly compared the efficacy of S49076 and capmatinib in restoring sensitivity to gefitinib in an EGFR inhibitor-resistant NSCLC xenograft model. [] The research employed a tumor-in-host modeling approach based on the Dynamic Energy Budget (DEB) theory to evaluate and compare the two MET inhibitors. [] Results showed that both compounds could restore gefitinib sensitivity, but S49076 exhibited a greater anticancer effect and a more pronounced ability to resensitize tumors to gefitinib compared to capmatinib. [] This highlights the potential advantages of S49076's multi-kinase inhibitory profile.

Bevacizumab

Relevance: Preclinical studies have investigated the combination of S49076 with bevacizumab in colon carcinoma xenograft models. [] The rationale behind this combination lies in the implication of MET, AXL, and FGFRs in resistance to VEGF/VEGFR inhibitors like bevacizumab. [] Results demonstrated that the combination of S49076 and bevacizumab led to significant tumor growth inhibition, approaching complete growth arrest in some cases. [] Furthermore, S49076 alone demonstrated antitumor activity in bevacizumab-resistant tumors, suggesting its potential as a therapeutic option in this setting. [] A Phase I/II clinical trial has also been initiated to evaluate the safety and efficacy of S49076 in combination with bevacizumab in patients with recurrent glioblastoma. []

Properties

CAS Number

1265965-22-7

Product Name

s49076

IUPAC Name

3-[[(3Z)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C22H22N4O4S/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25/h1-2,7-10,23H,3-6,11-13H2,(H,24,28)/b18-9-

InChI Key

AREYWCZYVPSHGS-NVMNQCDNSA-N

SMILES

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O

Solubility

Soluble in DMSO, not in water

Synonyms

S-49076; S49076; S 49076.

Canonical SMILES

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O

Isomeric SMILES

C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.